Cycloalkyl Ring Size Variation in N-Cycloalkylcarbamates: Class-Level Cholinesterase Inhibition Trends
No direct head-to-head data exist for CAS 1343605-73-1. The closest class-level evidence comes from a 2017 study of O-substituted N-cycloalkylcarbamates tested against AChE and BChE. Across the cycloalkyl series (cyclopentyl to cycloheptyl), AChE IC50 values ranged from 36.1 to 78.6 μM and BChE IC50 from 9.8 to 215.4 μM, demonstrating that cycloalkyl ring size alone is a significant determinant of inhibitory potency. However, the target compound is a thiocarbamate (carbamothioyl) rather than the oxo-carbamates studied, and no data exist to confirm whether the thioamide moiety enhances, diminishes, or leaves unchanged the cholinesterase inhibitory activity relative to the published oxo-series. This represents a critical data gap for any procurement decision based on biological activity [1].
| Evidence Dimension | Cholinesterase inhibitory activity (IC50) across N-cycloalkyl ring sizes |
|---|---|
| Target Compound Data | No data available for CAS 1343605-73-1 |
| Comparator Or Baseline | N-cycloalkylcarbamate (oxo) series: AChE IC50 36.1–78.6 μM; BChE IC50 9.8–215.4 μM; Rivastigmine (positive control) comparable range |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | In vitro enzyme inhibition assay (Ellman method) using recombinant human AChE and BChE |
Why This Matters
Demonstrates that even within the same carbamate scaffold, cycloalkyl ring size measurably alters biological potency; extrapolation of activity from analogs to the target compound without direct data is scientifically unjustified.
- [1] Horáková, E., Drabina, P., Brůčková, L., Štěpánková, Š., Vorčáková, K., & Sedlák, M. (2017). Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitors. Monatshefte für Chemie - Chemical Monthly, 148(12), 2143–2153. doi:10.1007/s00706-017-2026-5 View Source
